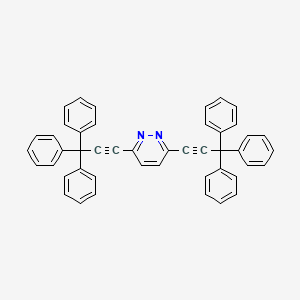
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine is a complex organic compound with the molecular formula C46H32N2 and a molecular weight of 612.76 g/mol . This compound is characterized by the presence of two triphenylpropynyl groups attached to a pyridazine ring, making it a highly substituted pyridazine derivative.
Méthodes De Préparation
The synthesis of 3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine typically involves the reaction of pyridazine with 3,3,3-triphenylpropynyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Applications De Recherche Scientifique
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3,6-bis-(3,3,3-Triphenylpropynyl)pyridazine can be compared with other similar compounds, such as:
3,6-bis-(3,3,3-Triphenylpropynyl)pyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-bis-(3,3,3-Triphenylpropynyl)pyrazine: Contains a pyrazine ring, differing in nitrogen atom positioning.
3,6-bis-(3,3,3-Triphenylpropynyl)benzene: Features a benzene ring, lacking the nitrogen atoms present in pyridazine.
Propriétés
Formule moléculaire |
C46H32N2 |
|---|---|
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
3,6-bis(3,3,3-triphenylprop-1-ynyl)pyridazine |
InChI |
InChI=1S/C46H32N2/c1-7-19-37(20-8-1)45(38-21-9-2-10-22-38,39-23-11-3-12-24-39)35-33-43-31-32-44(48-47-43)34-36-46(40-25-13-4-14-26-40,41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-32H |
Clé InChI |
VSGYIWPORWNYSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#CC2=NN=C(C=C2)C#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
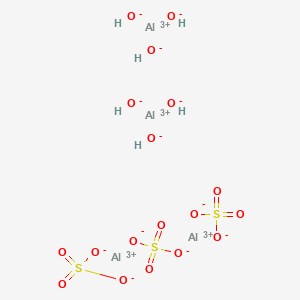
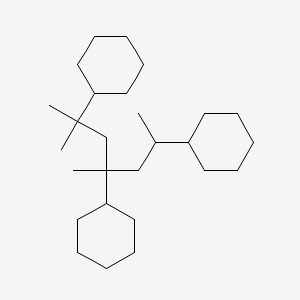
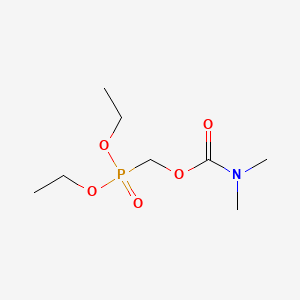

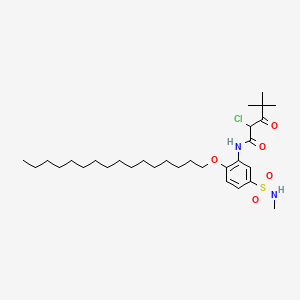
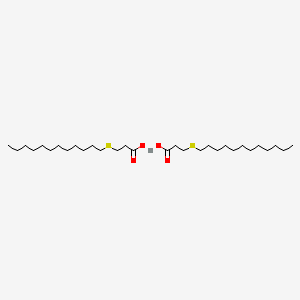
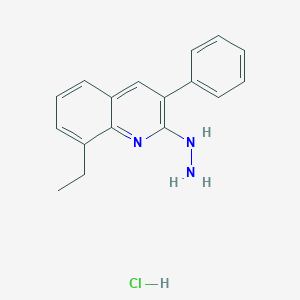
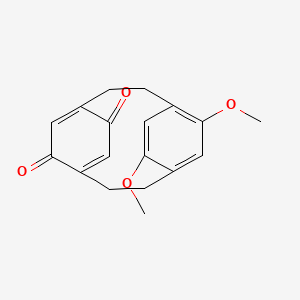
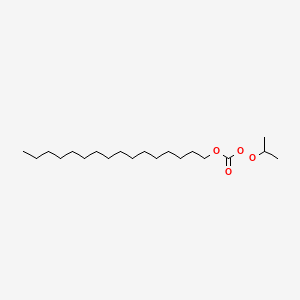


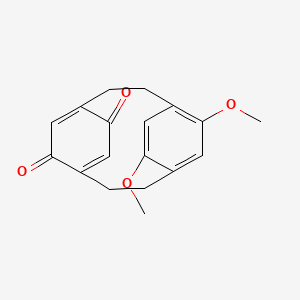
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
